3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is an organic compound characterized by its unique oxetane ring structure and a phenyl group substituted with fluorine and a methyl group. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. It is classified as an oxetane derivative, which are cyclic ethers known for their reactivity and utility in various synthetic pathways.
The compound can be synthesized through various methods, primarily involving the reaction of fluorinated phenyl derivatives with oxetane precursors. These reactions often require specific reagents and conditions to achieve optimal yields and purity.
The synthesis of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol typically involves nucleophilic substitution reactions where the oxetane ring is formed through cyclization. Common synthetic routes include:
In an industrial context, large-scale production can utilize continuous flow reactors to maintain precise control over reaction conditions, including temperature and pressure. Advanced purification techniques such as chromatography are employed to isolate the desired product from by-products effectively.
The molecular formula for 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is , with a molecular weight of approximately 182.19 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | C10H11FO2 |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 3-(3-fluoro-5-methylphenyl)oxetan-3-ol |
InChI Key | ROYWUOZRGFEUMN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)F)C2(COC2)O |
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. For example, oxidation conditions must be carefully controlled to avoid overoxidation.
The mechanism of action for 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol involves interactions with molecular targets through its functional groups:
The physical properties of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 17066-67-0
CAS No.: 76703-62-3
CAS No.: 12712-72-0
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: